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Compound of Interest |

2-(5-Chloropyridin-2-yl)-2-
Compound Name:
methylpropanenitrile

Cat. No.: B11909213

Get Quote

Executive Summary

In the convergent synthesis of Enzalutamide (MDV3100), Intermediate B serves as the critical

nucleophilic partner that reacts with the electrophilic isothiocyanate fragment (Intermediate A)
to construct the thiohydantoin core. Chemically identified as 2-((3-fluoro-4-
(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (or its methyl ester derivative), this
molecule dictates the regioselectivity of the final cyclization and introduces the essential
dimethyl-substituted alpha-carbon that confers metabolic stability to the drug.

This guide analyzes the physicochemical properties, synthetic pathways, and quality control
parameters for Intermediate B, providing researchers with a self-validating protocol for its
generation and characterization.

Note on Nomenclature: While impurity profiling (e.g., pharmacopeial standards) sometimes
designates the starting material 4-bromo-2-fluoro-N-methylbenzamide as
"Impurity/Intermediate B," this guide focuses on the advanced coupling fragment (CAS
1289942-66-0 / 1332524-01-2) due to its higher complexity and critical role in the final API
assembly.
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Chemical Identity & Structural Analysis[1]

Identification Data
Parameter Detail

2-((3-fluoro-4-
Chemical Name (methylcarbamoyl)phenyl)amino)-2-

methylpropanoic acid

) Enzalutamide Amine Fragment; Intermediate 2;
Common Aliases

MDV-3100 Amine
1289942-66-0 (Acid form) 1332524-01-2 (Methyl
CAS Number
ester form)
Molecular Formula C12H15FN20s3
Molecular Weight 254.26 g/mol (Acid)
SMILES CNC(=0)clcce(cclF)NC(C)(C)C(=0)O

Structural Features & Reactivity

o Gem-Dimethyl Group: The sterically bulky gem-dimethyl group at the

-position prevents metabolic hydrolysis and restricts the conformational freedom of the
amino acid tail, favoring the subsequent cyclization step.

e Fluorine Substituent: The ortho-fluorine atom on the phenyl ring exerts an inductive electron-
withdrawing effect, modulating the nucleophilicity of the aniline nitrogen. This fine-tuning is
crucial for preventing over-reaction while ensuring sufficient reactivity toward the
isothiocyanate.

o Amide Moiety: The N-methylbenzamide group is robust but susceptible to hydrolysis under
strongly acidic/basic conditions, necessitating controlled pH environments during the
Ulimann coupling step.

Synthetic Pathways & Causality
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The synthesis of Intermediate B typically proceeds via a copper-catalyzed Ullmann-type
coupling. This route is preferred over nucleophilic aromatic substitution (

) due to the weak electrophilicity of the unactivated aryl bromide.

Synthesis Workflow (Graphviz Diagram)
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Figure 1: Synthetic route for Enzalutamide Intermediate B via Ullmann coupling and
subsequent esterification.

Detailed Protocol: Ullmann Coupling

Objective: Couple 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.

o Reagent Setup: Charge a reactor with 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-
aminoisobutyric acid (1.5 eq), and Potassium Carbonate (2.0 eq).

o Catalytic System: Add Cul (0.1 eq) and 2-acetylcyclohexanone or acetylacetone (0.2 eq) as
the ligand. The ligand is essential to solubilize the copper species and stabilize the oxidative
addition intermediate.

¢ Solvent & Condition: Use DMF/Water (9:1) to ensure solubility of the amino acid salt. Heat to
90-100°C for 12—-16 hours.

o Causality: Water is included to dissolve the inorganic base and amino acid, but excess
water can stall the reaction; the 9:1 ratio is the optimal trade-off.
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e Workup: Cool to room temperature. Acidify with 1N HCI to pH 3—-4 to precipitate the product
(Acid form). Filter and wash with water to remove inorganic salts and copper residues.

Physicochemical Properties[4][5]

Understanding the physical state of Intermediate B is vital for process handling.

Property Value | Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 208 — 212 °C (Acid form)

Soluble in DMSO, DMF, Methanol. Sparingly

Solubility soluble in water (Acid form precipitates at low
pH).

K ~3.8 (Carboxylic acid), ~2.5 (Aniline nitrogen -
a
P very weak base due to EWG)

o Low (crystalline form); Amorphous forms may be
Hygroscopicity hygroscopic

Analytical Characterization
HPLC Method for Purity & Impurities

A reverse-phase HPLC method is required to separate Intermediate B from the unreacted
bromo-precursor and the des-fluoro impurities.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pum.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 235 nm (monitoring the benzamide chromophore).
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Spectroscopic Profile
e 1H NMR (DMSO-d6, 400 MHz):

o

12.5 (br s, 1H, COOH)

o

8.2 (q, 1H, NH-Methyl)

o

7.6 (t, 1H, Ar-H)

o

6.5 (dd, 1H, Ar-H)

o

6.3 (dd, 1H, Ar-H)

o

2.7 (d, 3H, N-CH3)

o

1.4 (s, 6H, gem-dimethyl)

[e]

Interpretation: The distinct singlet at 1.4 ppm confirms the incorporation of the
aminoisobutyric acid fragment.

Impurity Profiling & Fate Map

Control of Intermediate B purity is critical as impurities here can propagate to the final API,
often forming difficult-to-remove analogs.

Key Impurities

Impurity Name Structure/Origin Risk Level

] ] ] 4-bromo-2-fluoro-N- ] )
Impurity B1 (Starting Material) ] High (Competes in next step)
methylbenzamide

Defluorinated analog formed
Impurity B2 (Des-fluoro) via hydrodehalogenation Medium (Genotoxic potential)

during coupling

) ) N,N-diaryl species formed if ) ]
Impurity B3 (Dimer) ] ) Low (Sterically hindered)
amine reacts twice

Impurity Fate Diagram (Graphviz)
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Figure 2: Fate map illustrating how impurities in Intermediate B propagate to the final

Enzalutamide drug substance.

Handling & Safety (MSDS Highlights)

Hazards: Intermediate B is an irritant (Skin/Eye).[1] The precursor (Bromo-amide) is
potentially toxic.

Storage: Store at 2—-8°C under inert atmosphere (Argon/Nitrogen). The methyl ester form is
more stable than the free acid, which can decarboxylate at elevated temperatures (>150°C).

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the
Ulimann coupling due to DMF vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structure, Properties, and Synthesis of
Enzalutamide Intermediate B]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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